Antiproliferative agent-3

Goniofufurone bioisostere MCF-7 breast cancer Antiproliferative activity

Antiproliferative agent-3 (compound 4) is the most potent goniofufurone thiazole bioisostere, with an IC50 of 0.19 nM against MCF-7 breast cancer cells—1,053-fold more potent than doxorubicin and 64,474-fold more active than lead compound 2. This subnanomolar potency makes it an unmatched positive control for high-sensitivity antiproliferative assays. Non-toxic in Danio rerio embryos up to 125 μM (>650,000-fold therapeutic window). Supplied at ≥98% purity, it is the definitive SAR benchmark for oncology drug discovery. Order now.

Molecular Formula C11H12N2O5S
Molecular Weight 284.29 g/mol
Cat. No. B12413681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-3
Molecular FormulaC11H12N2O5S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O
InChIInChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1
InChIKeyIZUSSYJSLYOTND-ZHYWTAKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-3: Subnanomolar Thiazole Bioisostere for MCF-7 Proliferation Inhibition


Antiproliferative agent-3, also designated compound 4, is a synthetic thiazole bioisostere of the natural product goniofufurone, with the molecular formula C₁₁H₁₂N₂O₅S and a molecular weight of 284.29 g/mol [1]. It was designed through systematic replacement of the phenyl residue with a thiazole ring, yielding a derivative that exhibits the highest antiproliferative potency among a panel of eight goniofufurone mimics evaluated against human tumor cell lines [1]. The compound is characterized by a thiazole-4-carboxamide core and demonstrates subnanomolar IC₅₀ values in MCF-7 breast cancer cells [1].

Why Antiproliferative Agent-3 Cannot Be Replaced by Structurally Similar Thiazole or Phenyl Analogs


The antiproliferative activity of goniofufurone bioisosteres is exquisitely sensitive to subtle structural modifications. Replacement of the phenyl ring in the lead scaffold (7-deoxy-goniofufurone, lead 2) with a thiazole heterocycle yielded compound 4, which is 64,474‑fold more potent against MCF‑7 cells [1]. In contrast, other thiazole‑containing congeners (e.g., Antiproliferative agent‑44, compound 3) exhibit IC₅₀ values in the low micromolar range—over 8,000‑fold less potent [2]. Furthermore, the commercial chemotherapeutic doxorubicin is 1,053‑fold less active in the same assay [1]. These data demonstrate that even minor changes in the heteroaromatic ring or substitution pattern can ablate subnanomolar potency, making direct substitution with in‑class analogs scientifically unjustified.

Quantitative Differentiation of Antiproliferative Agent-3 vs. Lead Compound, Chemotherapeutic Control, and In-Class Analogs


64,474‑Fold Higher Potency Than the Parent Lead Compound in MCF‑7 Cells

Antiproliferative agent-3 (compound 4) demonstrates a 64,474‑fold enhancement in antiproliferative activity compared to the lead compound 2 (7‑deoxy‑goniofufurone) in the MCF‑7 breast cancer cell line [1]. The lead compound contains a phenyl ring, whereas compound 4 incorporates a thiazole‑4‑carboxamide bioisostere, highlighting the critical role of this heterocyclic replacement for subnanomolar potency.

Goniofufurone bioisostere MCF-7 breast cancer Antiproliferative activity

1,053‑Fold More Potent Than Doxorubicin in MCF‑7 Cells

In the same MCF‑7 cell culture, Antiproliferative agent‑3 (compound 4) was 1,053‑fold more potent than the clinical chemotherapeutic doxorubicin [1]. This direct comparison establishes the compound's exceptional potency relative to a standard‑of‑care anthracycline.

Doxorubicin comparator MCF-7 breast cancer Antiproliferative activity

~8,470–10,600‑Fold Superior Potency vs. Antiproliferative Agent‑44 (Compound 3)

Antiproliferative agent‑44 (compound 3), a structurally related thiazole‑containing analog, inhibits cell proliferation with an IC₅₀ range of 1.61–2.02 μM [2]. In contrast, Antiproliferative agent‑3 exhibits an IC₅₀ of 0.19 nM against MCF‑7 cells [1]. This represents an approximately 8,470‑fold to 10,600‑fold improvement in potency.

Thiazole bioisostere In‑class comparator Antiproliferative activity

Demonstrated In Vivo Non‑Toxicity in Zebrafish Model up to 125 μM

Antiproliferative agent‑3 (compound 4) was evaluated for acute toxicity in a zebrafish (Danio rerio) embryo model. At concentrations up to 125 μM, the compound elicited no observable toxic effects [1]. This high safety margin (over 650,000‑fold above the in vitro IC₅₀ of 0.19 nM) suggests a favorable therapeutic index for in vivo studies.

In vivo toxicology Zebrafish model Safety profile

Optimal Research Applications for Antiproliferative Agent-3 Based on Verified Performance Data


Ultra‑High‑Sensitivity Antiproliferative Screening in MCF‑7 Breast Cancer Models

With an IC₅₀ of 0.19 nM in MCF‑7 cells, Antiproliferative agent‑3 serves as an ideal positive control or tool compound for assays requiring subnanomolar sensitivity [1]. Its 1,053‑fold superiority over doxorubicin allows researchers to detect subtle changes in cell viability that would be missed with less potent agents [1].

Lead Optimization Studies Targeting Goniofufurone Bioisosteres

The 64,474‑fold potency enhancement over the phenyl‑containing lead 2 demonstrates the critical contribution of the thiazole‑4‑carboxamide moiety [1]. This compound is therefore a benchmark for structure‑activity relationship (SAR) campaigns aimed at further improving antiproliferative activity or modifying physicochemical properties of the thiazole bioisostere scaffold.

In Vivo Proof‑of‑Concept and Toxicology Studies in Zebrafish Models

The compound's proven non‑toxicity in Danio rerio embryos at concentrations up to 125 μM [1] supports its use in early‑stage in vivo efficacy and safety assessments. The wide therapeutic window (>650,000‑fold above the in vitro IC₅₀) minimizes the risk of acute toxicity, allowing researchers to focus on target‑specific antiproliferative effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.